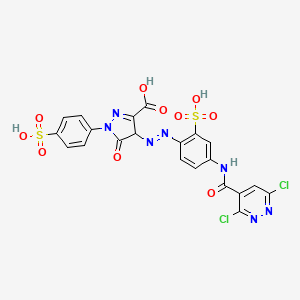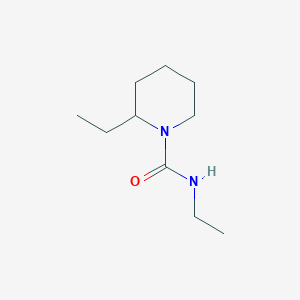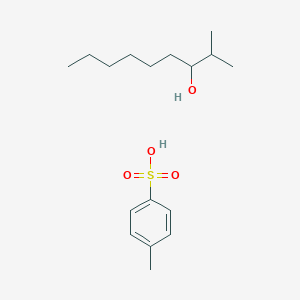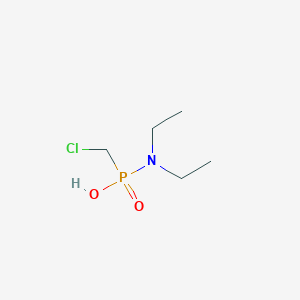
3-Fluorocycloprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorocyclopropene is an organofluorine compound characterized by a three-membered cyclopropene ring with a fluorine atom attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, which make it a valuable building block in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclopropene typically involves the fluorination of cyclopropene derivatives. One common method is the reaction of cyclopropene with a fluorinating agent such as xenon difluoride. This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the cyclopropene ring .
Industrial Production Methods: While specific industrial production methods for 3-Fluorocyclopropene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorocyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclopropanones or other oxidized derivatives.
Reduction: Reduction reactions can convert 3-Fluorocyclopropene to fluorinated cyclopropanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions include fluorinated cyclopropanones, cyclopropanes, and various substituted cyclopropenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Fluorocyclopropene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds, including 3-Fluorocyclopropene derivatives, are explored for their potential as pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
Wirkmechanismus
The mechanism by which 3-Fluorocyclopropene exerts its effects is primarily through its reactivity and ability to participate in various chemical reactions. The presence of the fluorine atom significantly influences the electronic properties of the cyclopropene ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in synthetic chemistry to create a wide range of fluorinated products .
Vergleich Mit ähnlichen Verbindungen
Fluorocyclopropane: Similar in structure but lacks the double bond present in 3-Fluorocyclopropene.
Chlorocyclopropane: Contains a chlorine atom instead of fluorine, resulting in different reactivity and properties.
Bromocyclopropane: Contains a bromine atom, which also alters its chemical behavior compared to 3-Fluorocyclopropene.
Uniqueness: 3-Fluorocyclopropene is unique due to the presence of both a fluorine atom and a double bond within the cyclopropene ring. This combination imparts distinct electronic and steric properties, making it a versatile and valuable compound in various chemical syntheses and applications .
Eigenschaften
CAS-Nummer |
72507-66-5 |
|---|---|
Molekularformel |
C3H3F |
Molekulargewicht |
58.05 g/mol |
IUPAC-Name |
3-fluorocyclopropene |
InChI |
InChI=1S/C3H3F/c4-3-1-2-3/h1-3H |
InChI-Schlüssel |
QUZXGTYMEGIRGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)



![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)

![5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione](/img/structure/B14478044.png)



silane](/img/structure/B14478089.png)


